Lincomycin
Lincomycin
Lincomycin is a lincosamide antibiotic derived from bacteria Streptomyces lincolnensis with activity against gram positive and anaerobic bacteria. Lincomycin binds to the 50S subunit of the bacterial ribosome resulting in the inhibition of protein synthesis and thereby produces bactericidal effects in susceptible organisms.
Lincomycin is a carbohydrate-containing antibiotic produced by the actinomyces Streptomyces lincolnensis. It has a role as an antimicrobial agent and a bacterial metabolite. It is a carbohydrate-containing antibiotic, a S-glycosyl compound, a monocarboxylic acid amide, a pyrrolidinecarboxamide and a L-proline derivative.
An antibiotic produced by Streptomyces lincolnensis var. lincolnensis. It has been used in the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections.
Lincomycin is a carbohydrate-containing antibiotic produced by the actinomyces Streptomyces lincolnensis. It has a role as an antimicrobial agent and a bacterial metabolite. It is a carbohydrate-containing antibiotic, a S-glycosyl compound, a monocarboxylic acid amide, a pyrrolidinecarboxamide and a L-proline derivative.
An antibiotic produced by Streptomyces lincolnensis var. lincolnensis. It has been used in the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections.
Brand Name:
Vulcanchem
CAS No.:
154-21-2
VCID:
VC0533198
InChI:
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1
SMILES:
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Molecular Formula:
C18H34N2O6S
Molecular Weight:
406.5 g/mol
Lincomycin
CAS No.: 154-21-2
Inhibitors
VCID: VC0533198
Molecular Formula: C18H34N2O6S
Molecular Weight: 406.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 154-21-2 |
---|---|
Product Name | Lincomycin |
Molecular Formula | C18H34N2O6S |
Molecular Weight | 406.5 g/mol |
IUPAC Name | (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 |
Standard InChIKey | OJMMVQQUTAEWLP-KIDUDLJLSA-N |
Isomeric SMILES | CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
SMILES | CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Canonical SMILES | CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Appearance | Solid powder |
Colorform | Amorphous solid |
Physical Description | Solid |
Description | Lincomycin is a lincosamide antibiotic derived from bacteria Streptomyces lincolnensis with activity against gram positive and anaerobic bacteria. Lincomycin binds to the 50S subunit of the bacterial ribosome resulting in the inhibition of protein synthesis and thereby produces bactericidal effects in susceptible organisms. Lincomycin is a carbohydrate-containing antibiotic produced by the actinomyces Streptomyces lincolnensis. It has a role as an antimicrobial agent and a bacterial metabolite. It is a carbohydrate-containing antibiotic, a S-glycosyl compound, a monocarboxylic acid amide, a pyrrolidinecarboxamide and a L-proline derivative. An antibiotic produced by Streptomyces lincolnensis var. lincolnensis. It has been used in the treatment of staphylococcal, streptococcal, and Bacteroides fragilis infections. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 7179-49-9 (mono-hydrochloride, hemi.hydrate) 859-18-7 (mono-hydrochloride) |
Shelf Life | Stable in light and air. /Lincomycin HCl, USP/ |
Solubility | Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water. In water, 927 mg/L at 25 °C (est) |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Epilincomycin Hemihydrate Lincomycin Monohydrochloride Lincocin Lincolnensin Lincomycin Lincomycin A Lincomycin Hydrochloride Lincomycin Monohydrochloride Lincomycin Monohydrochloride, (2S-cis)-Isomer Lincomycin Monohydrochloride, (L-threo)-Isomer Lincomycin Monohydrochloride, Hemihydrate Lincomycin, (2S-cis)-Isomer Lincomycin, (L-threo)-Isome |
Vapor Pressure | 1.34X10-17 mm Hg at 25 °C (est) |
Reference | 1: Colabroy KL. Tearing down to build up: Metalloenzymes in the biosynthesis lincomycin, hormaomycin and the pyrrolo [1,4]benzodiazepines. Biochim Biophys Acta. 2016 Jun;1864(6):724-37. doi: 10.1016/j.bbapap.2016.03.001. Review. PubMed PMID: 26963649. 2: Spízek J, Rezanka T. Lincomycin, clindamycin and their applications. Appl Microbiol Biotechnol. 2004 May;64(4):455-64. Review. PubMed PMID: 14762701. 3: Spízek J, Rezanka T. Lincomycin, cultivation of producing strains and biosynthesis. Appl Microbiol Biotechnol. 2004 Feb;63(5):510-9. Review. PubMed PMID: 14593504. 4: Szajewska H, Urbańska M, Chmielewska A, Weizman Z, Shamir R. Meta-analysis: Lactobacillus reuteri strain DSM 17938 (and the original strain ATCC 55730) for treating acute gastroenteritis in children. Benef Microbes. 2014 Sep;5(3):285-93. doi: 10.3920/BM2013.0056. Review. PubMed PMID: 24463209. 5: Inoue M, Yanaihara N, Okamoto A. Salmonella ovarian abscess in a patient with rheumatoid arthritis (RA): a case report with literature review. Clin Exp Obstet Gynecol. 2014;41(4):465-7. Review. PubMed PMID: 25134301. 6: Chernomordik AB. [Antibiotic lincomycin]. Antibiotiki. 1968 Dec;13(12):1130-5. Review. Russian. PubMed PMID: 4894135. 7: Sanders E. Lincomycin: fact, fancy, and future. Med Clin North Am. 1970 Sep;54(5):1295-303. Review. PubMed PMID: 4919153. 8: Grady JE. Recent developments in lincomycin research. Int Z Klin Pharmakol Ther Toxikol. 1968;1(6):533-8. Review. PubMed PMID: 4388454. 9: Spízek J, Novotná J, Rezanka T. Lincosamides: chemical structure, biosynthesis, mechanism of action, resistance, and applications. Adv Appl Microbiol. 2004;56:121-54. Review. PubMed PMID: 15566978. 10: Kaplan K, Weinstein L. Lincomycin. Pediatr Clin North Am. 1968 Feb;15(1):131-9. Review. PubMed PMID: 4966243. 11: Spížek J, Řezanka T. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications. Biochem Pharmacol. 2016 Dec 7. pii: S0006-2952(16)30462-2. doi: 10.1016/j.bcp.2016.12.001. [Epub ahead of print] Review. PubMed PMID: 27940264. 12: Hayashi J, Furusyo N, Kubo N, Shimono N. [Drug-induced pseudomembranous colitis]. Nihon Rinsho. 2007 Oct 28;65 Suppl 8:516-20. Review. Japanese. PubMed PMID: 18074594. 13: Kagan EZ, Sinitsyna NI, Golubev VN, Toroptseva ON. [Lincomycin and its drug forms]. Antibiot Med Biotekhnol. 1985 Oct;30(10):783-8. Review. Russian. PubMed PMID: 3911873. 14: Magerlein BJ. Modification of lincomycin. Adv Appl Microbiol. 1971;14:185-229. Review. PubMed PMID: 5003687. 15: Sanders E. Lincomycin versus erythromycin: a choice or an echo. Ann Intern Med. 1969 Mar;70(3):585-90. Review. PubMed PMID: 4886921. 16: Phillips I. Past and current use of clindamycin and lincomycin. J Antimicrob Chemother. 1981 Jun;7 Suppl A:11-8. Review. PubMed PMID: 7019190. 17: Hornish RE, Gosline RE, Nappier JM. Comparative metabolism of lincomycin in the swine, chicken, and rat. Drug Metab Rev. 1987;18(2-3):177-214. Review. PubMed PMID: 3330515. 18: Rimmer DM, Sales JE. Lincomycin and clindamycin. Antibiot Chemother (1971). 1978;25:204-16. Review. PubMed PMID: 352253. 19: Derrick CW Jr, Reilly KM. Erythromycin, lincomycin, and clindamycin. Pediatr Clin North Am. 1983 Feb;30(1):63-9. Review. PubMed PMID: 6338470. 20: Ashton H, Beveridge GW, Stevenson CJ. Lincomycin and clindamycin. Br J Dermatol. 1970 Nov;83(5):604-6. Review. PubMed PMID: 4249555. |
PubChem Compound | 3000540 |
Last Modified | Nov 11 2021 |
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